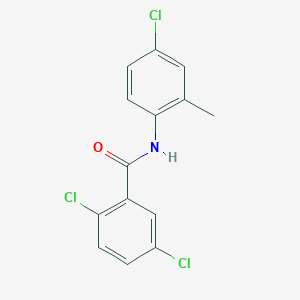
2,5-dichloro-N-(4-chloro-2-methylphenyl)benzamide
Descripción general
Descripción
2,5-dichloro-N-(4-chloro-2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H10Cl3NO and its molecular weight is 314.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.982797 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Research indicates that certain derivatives of benzamides, including those related to 2,5-dichloro-N-(4-chloro-2-methylphenyl)benzamide, demonstrate significant antibacterial and antifungal properties. For instance, a study conducted by Limban et al. (2011) found that acylthioureas, with substituents similar to this compound, showed notable anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm formation. This suggests potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anti-Tubercular and Anticancer Activity
Nimbalkar et al. (2018) synthesized derivatives of benzamides, including compounds structurally related to this compound, which exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also non-cytotoxic against the human cancer cell line HeLa, suggesting potential in anti-tubercular drug discovery (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018). Additionally, Ravinaik et al. (2021) reported that certain benzamide derivatives showed significant anticancer activities against various cancer cell lines, indicating potential applications in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mosquito Control
Schaefer et al. (1978) discovered that some substituted benzamides, closely related to this compound, effectively inhibited mosquito development. This finding highlights the potential for controlling mosquito-borne diseases (Schaefer, Miura, Wilder, & Mulligan, 1978).
Structural Analysis and Chemical Properties
Studies have also focused on the structural analysis of benzamide compounds. For example, Gowda et al. (2007) examined the crystal structure of a compound similar to this compound, providing insights into bond parameters and molecular geometry which are crucial for understanding the chemical behavior and potential applications of these compounds (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).
Propiedades
IUPAC Name |
2,5-dichloro-N-(4-chloro-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-6-9(15)3-5-13(8)18-14(19)11-7-10(16)2-4-12(11)17/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQGWJLJAQWEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



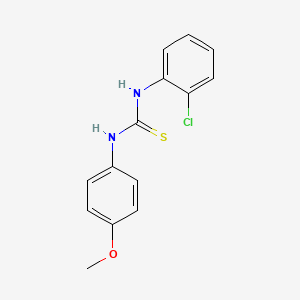
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5743370.png)
![2,5-dichloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5743383.png)
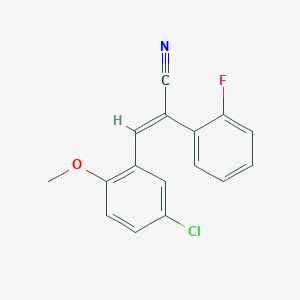
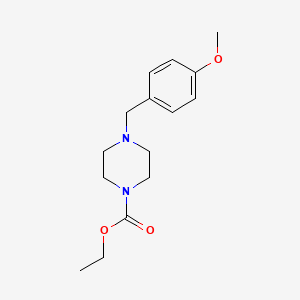
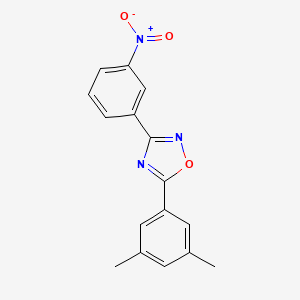
![ethyl [2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5743402.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-phenylquinoline](/img/structure/B5743404.png)
![ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]benzoate](/img/structure/B5743408.png)
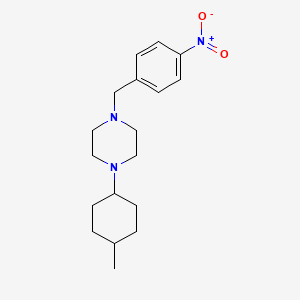

![2-[4-(3,4-dimethylphenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5743439.png)

